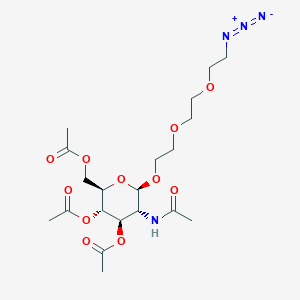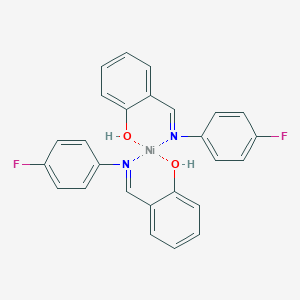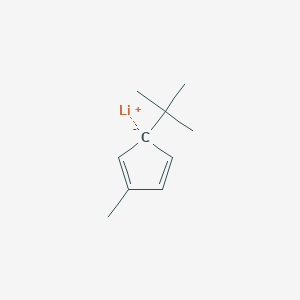![molecular formula C23H23Cl3N3V B6297938 {2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 288313-90-6](/img/structure/B6297938.png)
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride, commonly referred to as V(III)PY, is a coordination complex of vanadium and an organic ligand. It is a versatile compound with a wide range of applications in scientific research. V(III)PY has been extensively studied due to its unique properties, such as its ability to act as a catalyst in various reactions.
Aplicaciones Científicas De Investigación
V(III)PY has a wide range of applications in scientific research. It has been used as a catalyst in various reactions, such as the oxidation of alcohols, the hydrolysis of esters, and the reduction of nitro compounds. In addition, V(III)PY has been used as a ligand in coordination chemistry and has been used to study the properties of transition metal complexes. It has also been used in the synthesis of various organic compounds and has been used to study the structure of proteins.
Mecanismo De Acción
The mechanism of action of V(III)PY is complex and not fully understood. However, it is believed that the vanadium ion in the complex acts as a Lewis acid, which facilitates the transfer of electrons between molecules. This allows the formation of new bonds, which is necessary for the catalytic activity of V(III)PY.
Biochemical and Physiological Effects
The biochemical and physiological effects of V(III)PY are not well understood. However, it is believed that the vanadium ion in the complex is capable of binding to a variety of proteins and enzymes, which could potentially affect their activity. In addition, V(III)PY has been shown to have antioxidant properties, which could potentially have beneficial effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
V(III)PY has several advantages for use in lab experiments. It is a relatively stable compound and is soluble in organic solvents, which makes it easy to work with. In addition, it is a relatively inexpensive compound and is widely available. However, V(III)PY has some limitations as well. It is a coordination complex, which means that it is not very soluble in water. In addition, it is a relatively large molecule, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for V(III)PY. One potential direction is the use of V(III)PY as a drug delivery system. This could be used to deliver drugs to specific sites in the body, such as cancer cells. In addition, V(III)PY could be used to study the structure and function of proteins, which could lead to a better understanding of biological processes. Finally, V(III)PY could be used as a catalyst in the synthesis of organic compounds, which could lead to the development of new drugs and materials.
Métodos De Síntesis
The synthesis of V(III)PY is a multi-step process. The first step involves the reaction of vanadium trichloride with a pyridine-2-carboxaldehyde in a basic medium, such as an aqueous solution of sodium hydroxide. This reaction yields an intermediate compound, which is then reacted with an N-2-methylphenylimine in order to form V(III)PY. The final product is a yellow-green crystalline solid that is soluble in organic solvents.
Propiedades
IUPAC Name |
1-[6-[C-methyl-N-(2-methylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-methylphenyl)ethanimine;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3.3ClH.V/c1-16-10-5-7-12-20(16)24-18(3)22-14-9-15-23(26-22)19(4)25-21-13-8-6-11-17(21)2;;;;/h5-15H,1-4H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBBLHYWAJUPEZ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C)C.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl3N3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)

![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)